molecular formula C11H13N3O2 B12303812 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Cat. No.: B12303812
M. Wt: 219.24 g/mol
InChI Key: WJBHKYQDAXROOK-UHFFFAOYSA-N
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Description

Research Application Note 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one is a synthetic compound designed for research and development purposes. It features a molecular framework combining an imidazolidin-2-one core with a pyridine carbonyl moiety. The imidazolidin-2-one structure is a significant scaffold in medicinal chemistry and material science. This heterocyclic system is recognized as a key motif in various pharmaceuticals, natural products, and chiral auxiliaries . Its derivatives have been explored in diverse applications, including the development of polymers with specialized properties . The integration of the pyridine ring, a classic nitrogen-containing heteroaromatic compound , contributes potential for metal coordination and may influence the molecule's electronic properties and bioavailability. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Note: Specific data on this compound's mechanism of action, physicochemical properties, and specific research applications are subject to further investigation. Researchers are encouraged to consult specialized chemical literature and conduct their own characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

InChI

InChI=1S/C11H13N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6,8-9H,2H2,1H3,(H2,13,14,16)

InChI Key

WJBHKYQDAXROOK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC(=O)N1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Stepwise Ring Formation and Functionalization

  • Step 1 : Reacting 1,2-diaminopropane derivatives with ethyl isocyanate to introduce the ethyl group at position 4. This generates a 4-ethylimidazolidin-2-one intermediate.
  • Step 2 : Acylation of the secondary amine at position 5 using pyridine-4-carbonyl chloride. This step typically employs a base such as triethylamine in dichloromethane or THF at 0–25°C to neutralize HCl byproducts.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Ethyl isocyanate, DCM, 25°C, 12 h 78 95
2 Pyridine-4-carbonyl chloride, Et₃N, THF, 0°C → 25°C, 6 h 65 92

Challenges :

  • Competing acylation at position 1 requires careful stoichiometric control.
  • Pyridine-4-carbonyl chloride’s hygroscopic nature necessitates anhydrous conditions.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions offer a streamlined approach by combining amines, carbonyls, and acylating agents in a single pot. A plausible route involves:

Ugi-Type Reaction with Ethylamine and Pyridine-4-carbaldehyde

  • Reactants : Ethylamine, pyridine-4-carbaldehyde, and tert-butyl isocyanide.
  • Mechanism : The Ugi four-component reaction forms a peptoid backbone, which undergoes acid-catalyzed cyclization to yield the imidazolidinone.

Optimization :

  • Use of Sc(OTf)₃ (20 mol%) in methanol at 60°C enhances cyclization efficiency.
  • Post-reduction of the tert-butyl group with TFA/CH₂Cl₂ (1:1) reveals the free amine for subsequent acylation.

Data :

Catalyst Time (h) Yield (%)
None 24 32
Sc(OTf)₃ 8 68

Limitations :

  • Low regiocontrol necessitates chromatographic purification.
  • Tert-butyl deprotection introduces additional steps.

Enzymatic Synthesis

Biocatalytic methods using lipases or transaminases offer green alternatives. For example:

Lipase-Catalyzed Cyclization

  • Substrate : N-(2-Aminoethyl)pyridine-4-carboxamide ethyl ester.
  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
  • Result : Hydrolysis and cyclization yield the imidazolidinone core.

Advantages :

  • High enantioselectivity (up to 98% ee).
  • Aqueous conditions reduce solvent waste.

Drawbacks :

  • Limited substrate scope for bulky groups like pyridine-4-carbonyl.

Solid-Phase Synthesis

Solid-supported strategies enable rapid diversification. A Merrifield resin-bound approach involves:

Resin Functionalization

  • Step 1 : Attachment of Fmoc-protected ethylenediamine to chloromethyl resin.
  • Step 2 : Deprotection, acylation with pyridine-4-carboxylic acid (DIC/HOBt), and cyclization with CDI.

Yield : 70% after cleavage (TFA/CH₂Cl₂).

Scientific Research Applications

Anticancer Properties

Research indicates that imidazolidin-2-one derivatives, including 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, have shown promise as anticancer agents. A study highlighted the synthesis of imidazo[4,5-c]pyridin-2-one derivatives that act as Src family kinase inhibitors, which are critical in the progression of glioblastoma multiforme (GBM) . The compound demonstrated effective antiproliferative activity against several GBM cell lines, suggesting its potential role in cancer therapy.

Inhibition of Apoptosis Proteins

Imidazolidin-2-one derivatives have been explored for their ability to inhibit apoptosis proteins, which are involved in cancer cell survival. For instance, certain derivatives exhibited inhibitory effects on the myeloid cell leukemia 1 (Mcl-1) protein, a member of the inhibitors of apoptosis (IAP) family . This suggests that compounds like this compound could enhance the efficacy of existing chemotherapy treatments by promoting apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazolidin-2-one derivatives has also been investigated. For example, compounds with similar structures have been found to inhibit inflammatory responses in human retinal pigment epithelial cells . This property could be beneficial in treating conditions associated with chronic inflammation.

Synthetic Approaches

The synthesis of this compound typically involves reactions between pyridine derivatives and imidazolidinones. Recent advances in catalytic synthesis have improved the efficiency and yield of these compounds . Various methodologies such as α-ureation and α-amination reactions have been employed to create libraries of substituted imidazolidinones for further biological evaluation .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects often involves binding to specific protein targets within cells. For instance, molecular dynamics simulations have elucidated binding interactions with Src family kinases, providing insights into how these compounds can inhibit kinase activity effectively . Understanding these mechanisms is crucial for optimizing the therapeutic profiles of such compounds.

Case Study: Glioblastoma Treatment

A notable study demonstrated that a derivative similar to this compound showed significant inhibition of GBM cell proliferation at submicromolar concentrations . The compound's ability to target Src kinases was linked to its structural features, highlighting the importance of molecular design in drug development.

Case Study: Combination Therapy

Another investigation explored the combination of imidazolidinone derivatives with standard chemotherapy agents like temozolomide. The results indicated enhanced cytotoxicity against human tumor cell lines when used in combination, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Comparison with Similar Compounds

Comparison with Structural Analogs

The imidazolidin-2-one scaffold is versatile, with modifications at positions 1, 3, 4, and 5 significantly altering physicochemical properties and biological activities. Below, piroximone is compared to structurally related compounds based on substituents, synthetic routes, and applications.

Substituent Variations and Structural Features

Compound A : 1-(4-Phenyl-2-pyridyl)imidazolidin-2-one
  • Synthesis: Derived from 2-aminopyridine via urea formation and cyclization (Method A in ) .
Compound B : 1-(6-Methyl-2-pyridyl)imidazolidin-2-one
  • Structure : Contains a methyl-substituted pyridyl group at position 1.
  • Synthesis : Produced via α-ureation of pyridine N-oxides with 2-chloro-4,5-dihydroimidazole (Method D) .
  • Crystallography: Adopts an E configuration with slight non-planarity due to steric interactions between azine C3-H and imidazolidinone oxygen .
Compound C : (Z)-1-(2-Chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one derivatives
  • Structure : Thioxo group at position 5 and halogenated benzyl substituents.
  • Application : Demonstrated in vitro activity against Schistosoma mansoni parasites, highlighting the role of thioxo and benzylidene groups in bioactivity .
Compound D : 1-(Pyridazin-3-yl)imidazolidin-2-one derivatives
  • Structure : Pyridazine ring at position 1.
  • Application : Patented as herbicides by Syngenta, emphasizing agricultural utility .

Biological Activity

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one is a compound belonging to the imidazolidinone class, which has garnered interest due to its diverse biological activities. This article reviews the pharmacological potential, mechanisms of action, and specific biological activities associated with this compound, supported by case studies and research findings.

Pharmacological Profile

Imidazolidinones, including this compound, have been investigated for their roles in various therapeutic areas. The compound exhibits significant activity against multiple biological targets, including:

  • Antitumor Activity : Studies have shown that imidazolidinones can inhibit key proteins involved in cancer cell proliferation. For instance, they affect matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. In particular, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines, highlighting their potential as anticancer agents .
  • Antimicrobial Activity : Recent research has revealed that derivatives of imidazolidinones exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with enhanced efficacy against Gram-positive strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in tumor progression and microbial resistance. For example, it has been noted to inhibit cyclin-dependent kinases (CDKs) and other critical enzymes like serine/threonine-protein kinase, which are vital for cancer cell cycle regulation .
  • Interaction with Cellular Pathways : Imidazolidinones can modulate signaling pathways such as NF-kB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases. This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antioxidant Properties : Some studies suggest that imidazolidinones possess antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Case Study 1 : A study involving a series of imidazolidinone derivatives demonstrated that modifications at the pyridine ring significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value of 0.004 µM against CDK2, indicating strong potential for further development as an anticancer agent .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of imidazolidinones found that certain derivatives displayed remarkable activity against Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Tables

Activity Type Target Organism/Enzyme IC50/MIC Values Reference
AntitumorCDK20.004 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
AntimicrobialEscherichia coli1 µg/mL

Q & A

Q. What are the established synthetic routes for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one?

The compound can be synthesized via cyclization of intermediates under basic conditions. For example, pyridine-4-amine reacts with 2-chloroethyl isocyanate in toluene to form an intermediate urea derivative, which is cyclized using sodium hydride (NaH) in a DMF/THF solvent system. Alternative methods include base-promoted, transition-metal-free approaches for imidazolidinone formation using ketones and amidines .

Q. How is the compound characterized using spectroscopic methods?

Structural validation typically employs a combination of NMR (¹H, ¹³C), IR, and X-ray crystallography. For derivatives, ¹H NMR can confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–7.5 ppm), while IR spectra identify carbonyl stretches (~1700 cm⁻¹). X-ray diffraction provides definitive stereochemical assignments for crystalline derivatives .

Q. What storage conditions are recommended to maintain stability?

Store the compound in a desiccator at 2–8°C under inert gas (e.g., nitrogen or argon). Avoid exposure to moisture, heat (>40°C), and light, as imidazolidinones are prone to hydrolysis and oxidative degradation. Use anhydrous solvents (e.g., DMF, THF) for dissolution .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for imidazolidinone derivatives?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates for cyclization reactions. ICReDD’s methodology integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, base strength) and reduce trial-and-error experimentation .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to study dynamic processes, or compare experimental spectra with computational predictions (e.g., DFT-optimized structures). Cross-validate with high-resolution mass spectrometry (HRMS) or single-crystal XRD .

Q. What strategies improve bioactivity through structural modifications?

Substituent effects on bioactivity can be explored by introducing electron-withdrawing groups (e.g., nitro, acetyl) at the 5-position of the imidazolidinone ring. For example, 5-acetyl derivatives show enhanced enzyme inhibition, while pyridine-4-carbonyl moieties improve binding to neuropeptide Y5 receptors .

Q. What transition-metal-free methods exist for imidazolidinone synthesis?

Base-promoted cyclization of amidines with ketones under mild conditions (e.g., K₂CO₃ in ethanol at 60°C) avoids metal catalysts. This method is efficient for spiro-fused imidazolidinones and reduces purification challenges associated with metal residues .

Q. How do substituents influence reactivity in nucleophilic reactions?

Electron-donating groups (e.g., ethyl at the 4-position) increase the nucleophilicity of the imidazolidinone nitrogen, facilitating alkylation or acylation. Steric hindrance from bulky substituents (e.g., phenyl) can redirect reactivity to alternative sites, as observed in regioselective functionalization studies .

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